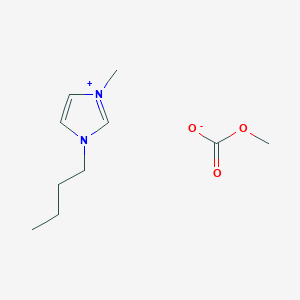![molecular formula C20H30Cl4N4 B6336337 (2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride CAS No. 1285550-13-1](/img/structure/B6336337.png)
(2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride is a chiral ligand used in various catalytic processes. This compound is known for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride typically involves the following steps:
Formation of the Bipyrrolidine Core: The bipyrrolidine core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Pyridylmethyl Groups: The pyridylmethyl groups are introduced via a nucleophilic substitution reaction, where the bipyrrolidine core reacts with 2-pyridylmethyl halides under basic conditions.
Formation of the Tetrahydrochloride Salt: The final step involves the conversion of the free base to its tetrahydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride undergoes various chemical reactions, including:
Complexation with Transition Metals: Forms stable complexes with metals like iron, copper, and nickel.
Oxidation and Reduction: Participates in redox reactions, especially when complexed with transition metals.
Substitution Reactions: The pyridylmethyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, and other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, complexation with iron can lead to the formation of iron(II) or iron(III) complexes, which are useful in various catalytic processes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Asymmetric Catalysis: Used as a chiral ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes.
Coordination Chemistry: Forms stable complexes with various metals, useful in studying coordination chemistry and catalysis.
Biology and Medicine
Drug Development:
Biochemical Studies: Used in studies involving metal-protein interactions and enzyme catalysis.
Industry
Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.
Environmental Applications: Used in catalytic processes for environmental remediation, such as the degradation of pollutants.
Wirkmechanismus
The mechanism of action of (2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride involves its ability to form stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and C-H activation. The pyridylmethyl groups enhance the stability and reactivity of the metal center, making the compound an effective ligand in catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,2’R)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride: The enantiomer of the compound, used in similar catalytic applications but with different stereochemical outcomes.
N,N’-Bis(2-pyridylmethyl)-1,2-diaminocyclohexane: Another chiral ligand with a different core structure, used in asymmetric catalysis.
N,N’-Bis(2-pyridylmethyl)-1,2-diphenylethylenediamine: A similar ligand with phenyl groups, offering different electronic and steric properties.
Uniqueness
(2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride is unique due to its bipyrrolidine core, which provides a rigid and well-defined chiral environment. This rigidity enhances the selectivity and efficiency of catalytic processes, making it a valuable ligand in asymmetric synthesis.
Eigenschaften
IUPAC Name |
2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4.4ClH/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;4*1H/t19-,20-;;;;/m0..../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQUEUGYNCZETF-NRMJSFJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)


![1-(2-(dimethylamino)ethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B6336275.png)




![Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate](/img/structure/B6336318.png)

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)
![((4R,5R)-(+)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl] (diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B6336335.png)
![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II)](/img/structure/B6336345.png)

